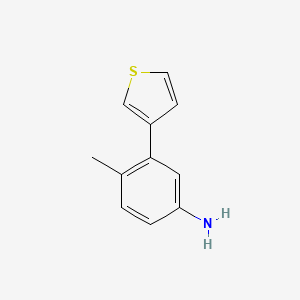

4-Methyl-3-(thiophen-3-yl)aniline

Description

Structural and Synthetic Context within Substituted Aniline (B41778) and Thiophene (B33073) Chemistry

The structure of 4-Methyl-3-(thiophen-3-yl)aniline combines two key pharmacophores: aniline and thiophene. Anilines are fundamental building blocks in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals. youtube.com The presence of the amino group on the aromatic ring makes it a versatile precursor for various chemical transformations. rsc.org Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a prominent feature in many biologically active molecules and functional organic materials. nih.govencyclopedia.pubnih.gov Its derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govencyclopedia.pub

The synthesis of aryl-substituted anilines like this compound often involves cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for forming the crucial carbon-carbon or carbon-nitrogen bonds that define this class of compounds. nih.gov For instance, the Suzuki coupling can be employed to connect a thiophene boronic acid with a corresponding bromoaniline derivative. mdpi.com Another approach involves the reaction of 1,3-diketones with amines to form meta-substituted anilines. beilstein-journals.org A common general pathway to anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. youtube.com

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 4-(Thiophen-3-yl)aniline (B1351096) |

| CAS Number | 1392009-41-4 bldpharm.com | 834884-74-1 sigmaaldrich.com |

| Molecular Formula | C11H11NS | C10H9NS sigmaaldrich.com |

| Molecular Weight | Not explicitly found | 175.25 g/mol evitachem.comsigmaaldrich.com |

| Melting Point | Not explicitly found | 99-103 °C sigmaaldrich.comsigmaaldrich.com |

| Form | Not explicitly found | Solid sigmaaldrich.comsigmaaldrich.com |

| InChI Key | RBBDZSUMZAAHMN-UHFFFAOYSA-N sigmaaldrich.com | GYPDHLDQINBFPY-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

This table presents available data for the specified compounds. "Not explicitly found" indicates that the information was not available in the searched sources.

Significance of Aryl-Substituted Thiophene-Aniline Architectures in Contemporary Organic and Materials Science Research

The combination of thiophene and aniline moieties in a single molecular framework gives rise to compounds with significant potential in both organic and materials science. In materials science, these architectures are explored for their applications in organic electronics. ufms.br The copolymer of aniline and thiophene, for example, has been investigated for its electrochromic properties and potential use in displays and as a photocatalyst. mdpi.comjept.de The donor-acceptor nature of the aniline and thiophene units can be tuned to engineer the band gap of conjugated copolymers for applications in organic field-effect transistors and polymer solar cells. mdpi.comresearchgate.net The electronic properties imparted by the thiophene ring make these compounds suitable for the development of new materials for electronic applications.

In medicinal chemistry, the thiophene-aniline scaffold is a privileged structure. Thiophene derivatives are present in numerous approved drugs with a wide range of biological activities. nih.govnih.gov The aniline component also contributes to potential biological interactions. Research into related structures has shown potential for developing novel therapeutic agents. For example, derivatives of thiophene have been investigated for their cytotoxic effects against various cancer cell lines and for their antimicrobial properties. encyclopedia.pub

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues is multifaceted, primarily focusing on its utility as a building block in organic synthesis and its potential biological activities. The hydrochloride salt of this compound is noted as a versatile intermediate for creating more complex organic molecules.

Analogues such as 4-(Thiophen-3-yl)aniline have been used to synthesize Schiff bases, which can act as ligands for metal complexes, and to create polymers like poly[4-(thiophen-3-yl)-aniline] for photoelectrochemical applications. sigmaaldrich.comevitachem.comsigmaaldrich.com The exploration of thiophene derivatives extends to their use as potent and selective inhibitors for various biological targets, such as in the development of Ebola virus entry inhibitors and kappa opioid receptor agonists. nih.govacs.org This highlights the broad therapeutic potential of this class of compounds. The synthesis of diverse libraries of thiophene-containing compounds remains an active area of research, with the aim of discovering new molecules with enhanced efficacy and novel mechanisms of action. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

4-methyl-3-thiophen-3-ylaniline |

InChI |

InChI=1S/C11H11NS/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-7H,12H2,1H3 |

InChI Key |

MMVXLWTTYLAYCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Methyl 3 Thiophen 3 Yl Aniline

Advanced Synthetic Pathways for 4-Methyl-3-(thiophen-3-yl)aniline

The synthesis of the this compound framework is primarily achieved through sophisticated cross-coupling reactions that forge the critical carbon-carbon bond between the aniline (B41778) and thiophene (B33073) rings.

Catalytic Cross-Coupling Reactions in the Synthesis of Aryl-Thiophene-Aniline Systems

Catalytic cross-coupling has become an indispensable tool in modern organic synthesis, valued for its efficiency and tolerance of a wide range of functional groups. mdpi.com These reactions, typically catalyzed by transition metals like palladium, are central to constructing the biaryl linkage in thiophene-substituted anilines. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a premier method for creating carbon-carbon bonds. sigmaaldrich.comlibretexts.org The reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org For the synthesis of thiophene-substituted anilines, this typically involves coupling a bromoaniline with a thienylboronic acid or, conversely, a bromothiophene with an anilineboronic acid. mdpi.comresearchgate.net

A plausible and efficient route to synthesize this compound is via the Suzuki-Miyaura coupling of 3-bromo-4-methylaniline with thiophen-3-ylboronic acid . This approach benefits from the commercial availability of both precursors. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org Research on similar couplings, such as those involving unprotected ortho-bromoanilines, has demonstrated that these reactions can proceed in good to excellent yields, highlighting the robustness of this method. nih.gov

The reaction conditions are critical for success. A typical setup involves a palladium catalyst, a base, and a suitable solvent.

Table 1: Representative Suzuki-Miyaura Reaction Conditions for Aryl-Thiophene Coupling

| Component | Example | Function | Source |

|---|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dtbpf)Cl₂ | Facilitates the catalytic cycle | mdpi.com |

| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | Activates the organoboron species | mdpi.comscielo.org.mx |

| Solvent | Dimethylformamide (DMF), Toluene, or aqueous Kolliphor EL | Dissolves reactants and facilitates reaction | mdpi.comscielo.org.mx |

| Temperature | Room Temperature to Reflux (80-110 °C) | Provides energy to overcome activation barriers | |

This table is interactive. Click on the headers to sort.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are instrumental in forming C-C or C-N bonds relevant to aniline derivatives. While less common for the direct synthesis of the target compound's core structure, methods like the Buchwald-Hartwig amination are crucial for synthesizing phenothiazine (B1677639) derivatives from thioarylated anilines, showcasing palladium's versatility. nih.gov

Palladium-catalyzed C-H functionalization offers a more direct, though often challenging, alternative to traditional cross-coupling. uva.nl For instance, researchers have developed methods for the para-selective C-H olefination of aniline derivatives using a Pd/S,O-ligand catalytic system. uva.nl While not a direct route to the target compound, this demonstrates the ongoing innovation in palladium catalysis to form new bonds on the aniline ring with high selectivity and under mild conditions. uva.nl

Furthermore, novel palladium-catalyzed reactions, such as the nucleomethylation of alkynes, have been developed to construct methylated heteroaromatic compounds efficiently. nih.govsemanticscholar.org This strategy allows for the simultaneous formation of the heterocyclic ring and the installation of a methyl group, which could be conceptually adapted for frameworks like this compound. nih.govsemanticscholar.org

Novel and Efficient Synthetic Routes for this compound Frameworks

Recent advancements have focused on making established synthetic routes more efficient and environmentally benign. One significant development is the use of micellar catalysis for Suzuki-Miyaura reactions. By using a surfactant like Kolliphor EL in water, the cross-coupling of bromoanilines and thiophene boronic acids can be achieved at room temperature and open to the air, often in as little as 15 minutes, with yields up to 98%. mdpi.com This "green" chemistry approach avoids volatile organic solvents and reduces energy consumption. mdpi.comscielo.org.mx

Another innovative strategy involves the simultaneous diazotization and nucleophilic displacement of aniline derivatives. utrgv.edu This method allows for the synthesis of alkylthio benzene (B151609) derivatives and demonstrates a creative approach to functionalizing the aniline core in one pot. utrgv.edu

Design and Reactivity of Precursors for this compound Synthesis

The successful synthesis of this compound hinges on the careful selection and preparation of its precursors. For the proposed Suzuki-Miyaura pathway, the key starting materials are 3-bromo-4-methylaniline and thiophen-3-ylboronic acid .

Table 2: Key Precursors for the Synthesis of this compound

| Precursor | Role | Synthetic Origin |

|---|---|---|

| 3-bromo-4-methylaniline | Organohalide Partner | Synthesized via electrophilic bromination of 4-methylaniline (p-toluidine). |

| Thiophen-3-ylboronic acid | Organoboron Partner | Typically prepared from 3-bromothiophene (B43185) via lithium-halogen exchange followed by reaction with a trialkyl borate. It is also commercially available. |

This table is interactive. Click on the headers to sort.

The reactivity of these precursors is paramount. The presence of the amine and methyl groups on the aniline ring influences the electronic properties of the aryl halide, which can affect the rate-determining oxidative addition step of the catalytic cycle. libretexts.org While some cross-coupling methods require protection of the aniline's amino group to prevent side reactions, recent developments have produced robust catalyst systems, such as CataXCium A Pd G3, that are highly effective for Suzuki-Miyaura couplings on unprotected ortho-bromoanilines. nih.gov

Derivatization of Aniline and Thiophene Moieties in Pre-synthetic Stages

Modifying the aniline and thiophene starting materials before the main coupling reaction is a crucial strategy for accessing a diverse range of final compounds. The introduction of the methyl group onto the aniline ring to form p-toluidine is a fundamental pre-synthetic derivatization step.

Further derivatization can involve the introduction of protecting groups. For instance, the thiol group in the synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide was protected with a p-methoxybenzyl (PMB) group to prevent unwanted side reactions during subsequent synthetic steps. nih.gov Similarly, the amino group of aniline can be protected, often as an amide, to modulate its reactivity or to direct substitution to other positions on the ring. nih.gov

For the thiophene moiety, derivatization can introduce various substituents onto the ring. While the target compound features an unsubstituted thiophen-3-yl group, related syntheses often start with substituted thiophenes to build more complex molecules. For example, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs begins with a brominated thiophene aldehyde. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-bromo-4-methylaniline |

| 3-bromothiophene |

| This compound |

| Buchwald-Hartwig amination |

| CataXCium A Pd G3 |

| Kolliphor EL |

| N-(4-chloro-3-mercaptophenyl)picolinamide |

| p-methoxybenzyl |

| p-toluidine |

| Pd(dtbpf)Cl₂ |

| Stille coupling |

| Suzuki-Miyaura cross-coupling |

| Tetrakis(triphenylphosphine)palladium(0) |

| Thiophen-3-ylboronic acid |

Spectroscopic Interrogation and Structural Elucidation of 4 Methyl 3 Thiophen 3 Yl Aniline

Vibrational Spectroscopy for Molecular Characterization (FT-IR, Raman)

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of 4-Methyl-3-(thiophen-3-yl)aniline are characterized by vibrations originating from the aniline (B41778) and thiophene (B33073) rings, as well as the methyl and amino functional groups.

The aniline N-H stretching vibrations are typically observed in the region of 3400-3200 cm⁻¹. For a primary amine like that in this compound, two bands are expected: an asymmetric stretching vibration at a higher wavenumber and a symmetric stretching vibration at a lower wavenumber. These are often seen around 3433 cm⁻¹ and 3356 cm⁻¹ in simple anilines. The corresponding N-H bending vibrations usually appear in the 1650-1580 cm⁻¹ range.

The aromatic C-H stretching vibrations of both the benzene (B151609) and thiophene rings are anticipated to occur above 3000 cm⁻¹. The C-H stretching modes specific to the thiophene ring are typically found in the 3100-3000 cm⁻¹ region.

The methyl group (CH₃) vibrations are also characteristic. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2980-2950 cm⁻¹ and 2880-2860 cm⁻¹ regions, respectively. The asymmetric and symmetric bending vibrations of the methyl group typically appear around 1460 cm⁻¹ and 1380 cm⁻¹.

The thiophene ring vibrations provide key structural information. The C=C stretching vibrations within the thiophene ring are generally found in the 1550-1400 cm⁻¹ region. A characteristic ring breathing mode is also expected, though its intensity can vary between IR and Raman spectra. The C-S stretching vibrations of the thiophene ring are typically weak and appear in the 800-600 cm⁻¹ range.

The aromatic C-C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region. The pattern of substitution on the benzene ring will influence the out-of-plane C-H bending vibrations, which are typically strong in the IR spectrum and appear in the 900-675 cm⁻¹ range.

Predicted Vibrational Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Asymmetric Stretch | ~3450 - 3400 |

| Amino (N-H) | Symmetric Stretch | ~3370 - 3320 |

| Amino (N-H) | Bending (Scissoring) | ~1630 - 1590 |

| Aromatic (C-H) | Stretch (Thiophene & Benzene) | ~3100 - 3000 |

| Methyl (C-H) | Asymmetric Stretch | ~2960 |

| Methyl (C-H) | Symmetric Stretch | ~2870 |

| Aromatic (C=C) | Ring Stretch (Benzene) | ~1600, 1580, 1500, 1450 |

| Thiophene (C=C) | Ring Stretch | ~1520, 1420 |

| Thiophene (C-S) | Stretch | ~750 - 650 |

Conformational Analysis through Vibrational Fingerprints

The relative orientation of the thiophene and aniline rings in this compound can be investigated through the vibrational fingerprint region (below 1500 cm⁻¹). The torsional vibrations between the two aromatic rings are expected to be in the far-IR and Raman spectra, typically below 200 cm⁻¹. The specific frequencies of these modes are sensitive to the dihedral angle between the rings.

Computational studies on similar bi-aryl systems can aid in assigning these low-frequency modes and correlating them with specific conformers. The planarity or twisting of the molecule will influence the conjugation between the two ring systems, which in turn affects the positions and intensities of the C-C and C-S stretching vibrations. For instance, a more planar conformation would lead to a higher degree of π-conjugation, potentially shifting the C-C stretching frequencies to lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Proton NMR Spectroscopic Analysis and Chemical Shift Correlations

The ¹H NMR spectrum of this compound would provide distinct signals for each type of proton in the molecule.

The amino group protons (NH₂) are expected to appear as a broad singlet, typically in the range of 3.5-4.5 ppm. The exact chemical shift can be influenced by the solvent and concentration.

The aromatic protons on the aniline ring will show a characteristic splitting pattern. The proton at C5 (ortho to the amino group and meta to the thiophene group) and the proton at C6 (ortho to the methyl group and meta to the amino group) will likely appear as doublets or multiplets in the downfield region, typically between 6.5 and 7.5 ppm. The proton at C2 (between the amino and thiophene groups) will also be in this region and its multiplicity will depend on the coupling with adjacent protons.

The protons of the thiophene ring will also have characteristic chemical shifts. For a 3-substituted thiophene, the protons at the 2-, 4-, and 5-positions will give rise to distinct signals. The proton at C2 is often the most deshielded, appearing around 7.4-7.8 ppm. The protons at C4 and C5 will be in the range of 7.0-7.5 ppm. The coupling constants between the thiophene protons (J₂₄, J₂₅, J₄₅) are characteristic and can be used for unambiguous assignment.

The methyl group protons (CH₃) will appear as a sharp singlet in the upfield region, typically around 2.2-2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH₂ | ~3.5 - 4.5 | br s | - |

| Aniline H (aromatic) | ~6.5 - 7.5 | m | ~2-8 |

| Thiophene H (aromatic) | ~7.0 - 7.8 | m | ~1-5 |

| CH₃ | ~2.2 - 2.5 | s | - |

Carbon-13 NMR Spectroscopic Analysis and Structural Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

The carbons of the aniline ring will have distinct chemical shifts. The carbon atom attached to the amino group (C1) is expected to be shielded and appear around 145-150 ppm. The carbon attached to the methyl group (C4) will be in a similar region. The carbon attached to the thiophene ring (C3) will be deshielded, likely appearing around 130-140 ppm. The other aromatic carbons of the aniline ring will resonate in the 115-130 ppm range.

The carbons of the thiophene ring will also show characteristic signals. The carbon atom attached to the aniline ring (C3') will be deshielded. The other thiophene carbons (C2', C4', C5') will appear in the 120-130 ppm region.

The methyl carbon (CH₃) will give a signal in the upfield region, typically around 15-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aniline C-NH₂ | ~145 - 150 |

| Aniline C-Thiophene | ~130 - 140 |

| Aniline C-CH₃ | ~135 - 145 |

| Aniline CH | ~115 - 130 |

| Thiophene C-Aniline | ~135 - 145 |

| Thiophene CH | ~120 - 130 |

| CH₃ | ~15 - 25 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the aniline and thiophene rings.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.

HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the aniline ring, the thiophene ring, and the methyl group. For example, a correlation between the methyl protons and the C3 and C5 carbons of the aniline ring would confirm the position of the methyl group.

Solid-state NMR could provide information about the molecular packing and polymorphism of this compound in the solid state. Differences in chemical shifts and the presence of multiple signals for a single carbon or proton in the solid-state NMR spectrum can indicate the presence of different crystalline forms or non-equivalent molecules in the unit cell.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectra of this compound are predicted to be governed by the interplay of the electron-donating aniline and the aromatic thiophene ring.

The chromophoric system of this compound is composed of the benzene ring of the aniline moiety and the attached thiophene ring. Both aniline and thiophene absorb in the ultraviolet region. The electronic transitions are expected to be primarily of the π → π* type, characteristic of aromatic systems. The presence of the amino group on the aniline ring and the sulfur atom in the thiophene ring, both having lone pairs of electrons, may also give rise to n → π* transitions.

The absorption spectrum is anticipated to show characteristics of both parent molecules, with potential shifts in the absorption maxima (λmax) due to the extended conjugation between the two aromatic rings. Thiophene-based sensitizers are noted for their intrinsic electron conjugation which facilitates charge transfer processes. biointerfaceresearch.com The substitution pattern, with the thiophene at the 3-position and a methyl group at the 4-position of the aniline ring, will influence the electronic distribution and, consequently, the energy of these transitions.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a well-documented phenomenon for compounds with intramolecular charge transfer (ICT) character. Given the electron-donating nature of the aniline and the properties of the thiophene ring, this compound is expected to exhibit solvatochromic behavior.

In non-polar solvents, the absorption spectrum would likely resemble the sum of the individual chromophores. However, in polar solvents, a bathochromic (red) shift of the λmax is anticipated. This is due to the stabilization of the more polar excited state relative to the ground state. Studies on similar donor-acceptor systems, such as triphenylamine (B166846) substituted styrene (B11656) derivatives, have shown that solvatochromism can be attributed to processes like twisted intramolecular charge transfer (TICT). researchgate.net For some thiophene-based azo dyes, a significant change in the absorption maximum has been observed when moving from less polar to more polar solvents. biointerfaceresearch.com For instance, the λmax of certain 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene dyes shifted from around 500 nm in chloroform (B151607) to over 600 nm in DMF. biointerfaceresearch.com

The following table illustrates the expected solvatochromic shifts for a hypothetical compound with similar electronic properties, based on literature for related compounds.

Table 1: Predicted Solvatochromic Behavior of this compound in Various Solvents

| Solvent | Polarity (Dielectric Constant) | Predicted λmax (nm) | Predicted Emission λmax (nm) |

|---|---|---|---|

| Hexane | 1.88 | ~280-300 | ~320-350 |

| Dichloromethane | 8.93 | ~290-310 | ~340-370 |

| Acetonitrile | 37.5 | ~300-320 | ~360-390 |

| Methanol | 32.7 | ~300-325 | ~360-400 |

| Water | 80.1 | ~310-330 | ~380-420 |

Note: The values in this table are hypothetical and are intended to illustrate the expected trend based on the behavior of similar compounds. Actual experimental values may differ.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₁₁NS), the expected molecular weight is approximately 189.28 g/mol . bldpharm.com

Under electron ionization (EI), the molecular ion peak (M⁺˙) would be expected at m/z 189. As an amine, the molecular ion peak is expected to be of odd mass, which is consistent with the presence of one nitrogen atom. libretexts.org The fragmentation of aromatic amines often involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion. libretexts.org

The fragmentation pathway would likely involve cleavages at the bonds connecting the aniline and thiophene rings, as well as fragmentation of the rings themselves. Key fragmentation patterns for related aromatic and amine compounds include:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. libretexts.org

Loss of small molecules: Fragments corresponding to the loss of small, stable molecules like HCN, C₂H₂, and CH₃ are common in the mass spectra of aromatic and heterocyclic compounds.

Thiophene ring fragmentation: The thiophene ring can undergo characteristic fragmentation, often involving the loss of CHS or C₂H₂S.

A plausible fragmentation pathway for this compound is outlined below:

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 189 | [C₁₁H₁₁NS]⁺˙ | Molecular Ion (M⁺˙) |

| 188 | [C₁₁H₁₀NS]⁺ | Loss of H˙ from the amine group |

| 174 | [C₁₀H₈NS]⁺ | Loss of CH₃˙ from the methyl group |

| 106 | [C₇H₈N]⁺ | Cleavage of the bond between the rings, retaining the methylaniline fragment |

| 83 | [C₄H₃S]⁺ | Thienyl cation from cleavage of the inter-ring bond |

Note: This table represents a prediction of the fragmentation pattern based on the general principles of mass spectrometry and data from analogous compounds.

Solid-State Structural Analysis through X-ray Diffraction

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics based on related structures.

The crystal packing of this compound is expected to be dominated by a combination of intermolecular interactions. The presence of the N-H bonds in the aniline moiety provides a strong hydrogen bond donor site. These are likely to form N-H···N or N-H···S hydrogen bonds, leading to the formation of chains or dimeric motifs. researchgate.netresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl and thiophene rings are anticipated to play a significant role in the crystal packing. researchgate.net The arrangement of these stacks (e.g., face-to-face or offset) would be determined by the interplay of electrostatic and van der Waals forces. C-H···π interactions, where a C-H bond from a methyl group or an aromatic ring interacts with the π-system of an adjacent molecule, are also common in the crystal structures of such compounds. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Methyl 3 Thiophen 3 Yl Aniline

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, used to determine the electronic structure and a variety of properties of a molecule in its ground state.

A fundamental step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 4-Methyl-3-(thiophen-3-yl)aniline, this would involve calculating bond lengths, bond angles, and dihedral angles between the aniline (B41778) and thiophene (B33073) rings. The resulting optimized geometry would reveal the preferred spatial orientation of the methyl and amino groups on the aniline ring relative to the thiophene substituent. Analysis of the vibrational frequencies would confirm that the optimized structure is a true energy minimum.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the distribution of these orbitals would likely show significant electron density from both the aniline and thiophene rings.

Hypothetical Data Table: FMO Properties of this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| EHOMO (eV) | -5.0 to -6.0 | Electron-donating ability |

| ELUMO (eV) | -1.0 to -2.0 | Electron-accepting ability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would be expected to show negative potential around the nitrogen atom of the amino group and the sulfur atom of the thiophene ring, indicating these as likely sites for electrophilic attack. Positive potential regions would likely be found around the hydrogen atoms of the amino group.

Hypothetical Data Table: Global Reactivity Descriptors

| Descriptor | Formula | Expected Value Range |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 - 4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.5 - 2.5 eV |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of a molecule in its excited states. This is particularly important for understanding a molecule's photophysical properties, such as its absorption and emission of light. TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis spectrum) by determining the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would identify the nature of these transitions, for instance, whether they are localized on one of the rings or involve charge transfer between the aniline and thiophene moieties.

Prediction of Electronic Transitions and UV-Vis Spectra

The electronic absorption properties of a molecule can be effectively predicted using quantum chemical calculations, primarily through Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the energies of electronic transitions from the ground state to various excited states.

A computational analysis would predict the ultraviolet-visible (UV-Vis) absorption spectrum by identifying the lowest energy and most probable electronic transitions. For this compound, the key transition is expected to be a π → π* transition, originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is anticipated to be localized mainly on the electron-rich aniline portion of the molecule, while the LUMO may be distributed across the thiophene ring and the aromatic system. The energy difference between these orbitals largely determines the maximum absorption wavelength (λmax).

The nature of the solvent can significantly influence the absorption spectrum. Theoretical models can simulate this by incorporating a polarizable continuum model (PCM). It is expected that in more polar solvents, the λmax would exhibit a shift due to the stabilization of the excited state. A combined experimental and DFT study on other aniline derivatives has shown that electron density on the aromatic rings directly impacts the maximum absorption wavelengths.

Illustrative Data: Predicted UV-Vis Absorption Maxima (λmax) This table presents hypothetical data for illustrative purposes, showing how results would typically be presented.

Table 1: Predicted λmax of this compound in Various Solvents| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Major Transition | Oscillator Strength (f) |

|---|---|---|---|---|

| Gas Phase | 1.0 | 305 | HOMO → LUMO | 0.25 |

| Cyclohexane | 2.0 | 310 | HOMO → LUMO | 0.28 |

| Ethanol | 24.5 | 322 | HOMO → LUMO | 0.35 |

| Acetonitrile | 37.5 | 325 | HOMO → LUMO | 0.38 |

Analysis of Excited State Charge Transfer Character

Upon photoexcitation, molecules with distinct electron-donor and electron-acceptor regions can exhibit intramolecular charge transfer (ICT). In this compound, the aniline group acts as an electron donor and the thiophene ring acts as a π-bridge/acceptor system.

Computational analysis of the molecular orbitals involved in the primary electronic transition is key to understanding the ICT character. Visualization of the HOMO and LUMO electron density distributions would likely confirm that the excitation promotes an electron from an orbital centered on the aniline moiety to one centered on the thiophene ring. This spatial separation of the electron and the "hole" (the orbital from which the electron was excited) in the excited state creates a large change in the dipole moment, which is a hallmark of an ICT state. The efficiency of this charge transfer is fundamental to the molecule's potential use in applications like organic light-emitting diodes (OLEDs) and nonlinear optics. Studies on similar donor-π-acceptor systems have shown that the formation of a polar ICT state is significantly stabilized in polar solvents.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules that exhibit a strong NLO response are of great interest for applications in photonics and optical communications. The key feature of such molecules is often a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer. The structure of this compound fits this profile, making it a candidate for possessing significant NLO properties.

The NLO response of a molecule at the microscopic level is described by its hyperpolarizabilities. These properties can be calculated using quantum chemical methods, typically DFT with a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set.

Dipole Moment (μ): Represents the measure of charge asymmetry in the molecule. A large ground-state dipole moment is often associated with D-π-A systems.

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field (linear response).

First Hyperpolarizability (β): Quantifies the second-order NLO response. A large β value is crucial for applications like second-harmonic generation (SHG). Molecules must be non-centrosymmetric to have a non-zero β.

Second Hyperpolarizability (γ): Describes the third-order NLO response, relevant for applications such as third-harmonic generation and optical switching.

Computational studies on related aniline and thiophene derivatives have established protocols for these calculations and demonstrated that similar structures can possess significant hyperpolarizabilities.

Illustrative Data: Calculated NLO Properties This table presents hypothetical data for illustrative purposes, based on values reported for similar molecules in the literature. Calculations are assumed to be at the DFT/B3LYP/6-311G(d,p) level of theory.

Table 2: Predicted Molecular Electronic Properties of this compound| Property | Symbol | Predicted Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 3.50 | Debye |

| Average Polarizability | ⟨α⟩ | 25.5 x 10-24 | esu |

| First Hyperpolarizability | βtot | 15.0 x 10-30 | esu |

| Second Hyperpolarizability | ⟨γ⟩ | 40.0 x 10-36 | esu |

A strong NLO response is directly linked to the molecule's electronic structure. For this compound, the correlation can be understood as follows:

Intramolecular Charge Transfer: The presence of the electron-donating amino group (-NH₂) and methyl group on the aniline ring, connected via the π-system of the thiophene ring, establishes a robust D-π-A framework. The absorption of light induces a significant charge transfer from the donor (aniline) to the acceptor side (thiophene), leading to a large change in the dipole moment between the ground and excited states. This change is a primary contributor to a large first hyperpolarizability (β).

HOMO-LUMO Energy Gap: A small energy gap between the HOMO and LUMO is generally correlated with higher polarizability and hyperpolarizability. The D-π-A architecture tends to lower the LUMO energy and raise the HOMO energy, thus reducing the gap and enhancing the NLO properties. Computational studies on similar molecules have shown that a smaller energy gap leads to a higher chemical reactivity and a better electro-optic response.

π-Conjugation: The thiophene ring serves as an efficient π-conjugated bridge, facilitating electron delocalization between the donor and acceptor moieties. The extent and efficiency of this conjugation path are critical in determining the magnitude of the NLO response.

Chemical Reactivity and Derivatization Strategies for 4 Methyl 3 Thiophen 3 Yl Aniline

Reactions at the Aniline (B41778) Nitrogen: Amine Reactivity and Functionalization

The nitrogen atom of the aniline group in 4-methyl-3-(thiophen-3-yl)aniline serves as a primary site for various chemical transformations, including acylation, alkylation, condensation, and diazotization reactions. These reactions are fundamental in modifying the electronic and steric properties of the molecule, enabling the synthesis of a wide array of derivatives.

Acylation and Alkylation Reactions

The primary amine functionality of this compound readily undergoes acylation and alkylation. Acylation, the introduction of an acyl group (R-C=O), is typically achieved by reacting the aniline with acyl chlorides or anhydrides. For instance, reacting 4-(thiophen-3-yl)aniline (B1351096) with 2-(1H-imidazol-1-yl)acetic acid using an amide coupling agent like HATU results in the formation of 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide. sigmaaldrich.comsigmaaldrich.com Similarly, alkylation, the addition of an alkyl group, can be accomplished using alkyl halides. These reactions effectively convert the primary amine into secondary or tertiary amines, or amides, thereby altering its basicity and nucleophilicity.

Condensation Reactions to Form Schiff Bases and Imines

The aniline nitrogen can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases (compounds containing a C=N double bond). masterorganicchemistry.comlibretexts.org This reversible reaction, often catalyzed by acid, involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org For example, 4-(thiophen-3-yl)aniline can react with o-vanillin through a condensation reaction to yield the Schiff base 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol. sigmaaldrich.comsigmaaldrich.com The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is a common strategy in the synthesis of various heterocyclic compounds and ligands for metal complexes. acs.orgnih.govresearchgate.net

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product |

| 4-(Thiophen-3-yl)aniline | o-Vanillin | 2-Methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol sigmaaldrich.comsigmaaldrich.com |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Various haloanilines | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol derivatives researchgate.net |

| 3-Pyridinecarbaldehyde | 4-Aminophenol | 4-[(Pyridin-3-ylmethylene)amino]phenol researchgate.net |

This table showcases examples of condensation reactions to form Schiff bases, illustrating the versatility of this reaction with different aniline and aldehyde derivatives.

Diazotization and Coupling Reactions

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. researchgate.netslideshare.net The resulting diazonium salt is a highly reactive intermediate. researchgate.net

These diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form azo compounds, which contain an azo group (-N=N-). researchgate.netyoutube.com This electrophilic aromatic substitution reaction is a cornerstone for the synthesis of a wide variety of azo dyes. icrc.ac.irmdpi.com The position of the coupling on the aromatic ring is directed by the activating groups present. slideshare.net

Reactivity of the Thiophene (B33073) Moiety and its Derivatives

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. uoanbar.edu.iqwikipedia.org Its reactivity is influenced by the aniline substituent and allows for various functionalization strategies.

Electrophilic Aromatic Substitution on the Thiophene Ring

Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. uoanbar.edu.iq The substitution can occur at the C2 or C5 positions, and if these are occupied, at the C3 or C4 positions. uoanbar.edu.iq Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The activating nature of the aniline group, even when modified, influences the regioselectivity of these substitutions on the thiophene ring. The formation of a positively charged intermediate, known as an arenium ion or σ-complex, is a key step in this mechanism. wikipedia.org

Functionalization through Halogenation and Subsequent Cross-Coupling

The thiophene ring can be halogenated, for instance, through bromination. acs.org The resulting halogenated thiophene derivative can then serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions. nih.govnih.gov These reactions are powerful tools for forming new carbon-carbon bonds. For example, a bromo-substituted thiophene can be coupled with a variety of arylboronic acids in a Suzuki reaction to introduce new aryl groups onto the thiophene ring. nih.govresearchgate.net This strategy allows for the synthesis of complex, multi-substituted aromatic structures.

Reactivity of the Methyl Group on the Phenyl Ring

The methyl group attached to the phenyl ring of this compound is located at a benzylic position. This position is activated by the adjacent aromatic ring, making the methyl group susceptible to a variety of chemical transformations, particularly oxidation and other side-chain functionalization reactions. The presence of the electron-donating amino group and the thiophene ring can influence the reactivity of this methyl group.

Oxidation and Side-Chain Functionalization

The benzylic carbon of the methyl group is a prime site for oxidation. libretexts.org Strong oxidizing agents can convert the methyl group into a carboxylic acid. csbsju.edulibretexts.org This transformation is a common and synthetically useful reaction for alkylbenzenes.

Oxidation to Carboxylic Acid:

A typical method for this oxidation involves using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgcsbsju.edu The reaction proceeds by oxidizing the methyl group to a carboxyl group (-COOH), while the rest of the molecule remains intact, provided the conditions are controlled. The resulting product would be 4-amino-5-(thiophen-3-yl)benzoic acid. This reaction is highly specific to the benzylic position and requires at least one hydrogen atom on the benzylic carbon to proceed. csbsju.edu

| Starting Material | Oxidizing Agent | Expected Product |

| This compound | Potassium Permanganate (KMnO₄) | 4-Amino-5-(thiophen-3-yl)benzoic acid |

The mechanism, while complex, is understood to involve intermediates stabilized by the aromatic ring. libretexts.org The electron-donating nature of the amino group (-NH₂) on the aniline ring would further activate the phenyl ring, potentially influencing the reaction rate.

Other Side-Chain Functionalization:

Besides oxidation, the benzylic methyl group can undergo other functionalization reactions. Radical halogenation, for instance, can introduce halogen atoms to the methyl group. libretexts.org Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN) would be expected to yield 4-(bromomethyl)-3-(thiophen-3-yl)aniline. This brominated derivative can then serve as a versatile intermediate for introducing a wide range of other functional groups through nucleophilic substitution reactions.

The ability to functionalize the methyl group opens up pathways for synthesizing a variety of derivatives with potentially new chemical and physical properties, which is a key strategy in the development of novel materials and biologically active compounds. rsc.orgnih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems

The structure of this compound, featuring an aniline moiety and a thiophene ring in a specific arrangement, provides a template for the synthesis of complex, fused heterocyclic systems. Such reactions are of significant interest as they can generate novel polycyclic aromatic compounds with unique electronic and photophysical properties.

One potential strategy for forming fused systems is through intramolecular cyclization reactions. These reactions can be designed to form a new ring that connects the phenyl and thiophene rings.

Pictet-Spengler and Related Cyclizations:

The amino group of the aniline moiety can participate in cyclization reactions. For example, after conversion of the methyl group to an aldehyde (via controlled oxidation), an intramolecular Pictet-Spengler-type reaction could be envisioned. This would involve the reaction of the aniline nitrogen with the newly formed aldehyde, followed by cyclization onto the electron-rich thiophene ring to form a new six-membered nitrogen-containing ring fused between the benzene and thiophene rings.

Photochemical Cyclization:

Another powerful method for creating fused aromatic systems is photochemical oxidative cyclization, often referred to as the Mallory photoreaction. rsc.org This reaction is used for stilbene-like molecules. While this compound is not a stilbene (B7821643) itself, derivatives of it could be prepared to undergo such cyclizations. For example, if the amino group were converted into a vinyl group or another suitable unsaturated system, photocyclization could be induced to form a thieno-annelated polycyclic aromatic compound. rsc.org

Pschorr Cyclization:

The Pschorr cyclization is a classic method for synthesizing fused aromatic systems. This reaction involves the intramolecular substitution of an aromatic ring by a radical generated from a diazonium salt. For this compound, this would proceed via the following steps:

Diazotization of the amino group using sodium nitrite and a strong acid to form a diazonium salt.

Intramolecular radical cyclization, where the diazonium group is lost as N₂, and the resulting aryl radical attacks the adjacent thiophene ring.

This reaction would be expected to yield a fused tricyclic system, specifically a derivative of dibenzothiophene. The success of this cyclization would depend on the relative positioning and reactivity of the two aromatic rings.

The synthesis of such fused heterocycles is a vibrant area of research, as these molecules often form the core of functional materials used in organic electronics and pharmaceuticals. nih.govmdpi.comrsc.orgrsc.org

Advanced Materials and Organic Electronics Applications of 4 Methyl 3 Thiophen 3 Yl Aniline Scaffolds

Development of Conductive Polymers and Oligomers based on 4-Methyl-3-(thiophen-3-yl)aniline and Analogues

The field of conductive polymers has seen significant interest in materials derived from thiophene (B33073) and aniline (B41778) due to their excellent electronic properties and environmental stability. The incorporation of both moieties within a single monomer unit, such as in this compound, offers a pathway to novel polymers with tailored characteristics.

Synthesis of Poly[this compound] and Related Copolymers

While specific reports on the synthesis of poly[this compound] are not extensively documented in the reviewed literature, the synthesis of the closely related poly[4-(thiophen-3-yl)aniline] provides a clear precedent. The polymerization of 4-(thiophen-3-yl)aniline (B1351096) has been achieved through methods such as in situ polymerization to form composite materials. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, a Pd(I)–poly[4-(thiophen-3-yl)aniline] composite has been synthesized, indicating that the aniline nitrogen and the thiophene ring can participate in polymerization processes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

It is highly probable that this compound can undergo similar polymerization reactions, such as oxidative chemical or electrochemical polymerization, to yield poly[this compound]. In a typical chemical oxidative polymerization, a monomer solution would be treated with an oxidizing agent like iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate in a suitable solvent. The reaction proceeds via the formation of radical cations, leading to the coupling of monomer units.

The synthesis of copolymers offers another avenue to fine-tune the material properties. Although specific copolymers of this compound are not detailed in the available literature, the general strategy would involve the copolymerization of this monomer with other compatible monomers. For example, copolymerization with other thiophene derivatives or anilines could be achieved using similar oxidative polymerization methods. The stoichiometry of the monomers would be a critical parameter to control the final properties of the copolymer.

Correlation of Polymer Structure with Electronic Properties

The electronic properties of polythiophene-based polymers are intrinsically linked to their molecular structure, particularly the planarity of the polymer backbone and the nature of any substituents. mdpi.com Quantum chemical calculations and experimental studies on various polythiophene derivatives have established several key relationships. mdpi.comresearchgate.netresearchgate.net

The band gap of a polythiophene polymer, a crucial parameter for its electronic applications, is strongly influenced by the degree of polymerization and the steric hindrance between adjacent monomer units. mdpi.com Generally, as the polymer chain length increases, the band gap decreases, leading to enhanced conductivity. mdpi.com However, bulky side groups can induce torsion in the polymer backbone, reducing the effective conjugation length and increasing the band gap. researchgate.net

The electronic properties of a hypothetical poly[this compound] can be compared to its unsubstituted analog and other related polymers. The table below, based on data for analogous polythiophene derivatives, illustrates how structural modifications can tune electronic properties.

| Polymer | Key Structural Feature | Reported/Expected Electronic Property | Reference |

|---|---|---|---|

| Poly(3-thiophene-3-yl-acrylic acid methyl ester) | Bulky acrylic acid methyl ester side group | Higher π-π* transition energy due to geometrical distortions. | researchgate.net |

| Poly(thiophene-3-methyl acetate) | Methyl acetate (B1210297) side group | π-conjugation length increases with polymer concentration, leading to a red shift in absorbance. | researchgate.net |

| Polythiophene (unsubstituted) | Planar backbone | Band gap approaches 2 eV as the degree of polymerization increases. | mdpi.com |

| Poly[4-(thiophen-3-yl)aniline] | Thiophen-3-yl aniline monomer | Forms conductive composite materials. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Exploration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices (based on analogous thiophene-aniline derivatives)

Thiophene-aniline derivatives are promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their tunable electronic and photophysical properties. While direct applications of this compound in OLEDs are not yet reported, research on analogous compounds provides strong evidence for its potential in this area.

Materials based on benzophenone (B1666685) derivatives, for instance, have been shown to be versatile in OLEDs, acting as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, or as emitting materials themselves. nih.gov The performance of these devices is highly dependent on the molecular structure of the materials used in the various layers of the OLED, including the emissive layer, charge transport layers, and charge injection layers. nih.gov

The general structure of a multi-layer OLED consists of an emissive layer sandwiched between an anode and a cathode, with additional layers to optimize the injection and transport of holes and electrons. nih.gov Thiophene-containing molecules are often used in the emissive layer due to their high fluorescence quantum yields. The aniline moiety, on the other hand, can impart hole-transporting properties. Therefore, a polymer or oligomer based on this compound could potentially function as both the emissive material and a hole-transporting material, simplifying the device architecture. The methyl group could further be used to tune the emission color and improve the material's processability.

Ligand Design for Coordination Chemistry

The presence of both a nitrogen atom in the aniline group and a sulfur atom in the thiophene ring makes this compound an attractive bidentate or monodentate ligand for the synthesis of metal complexes. The coordination chemistry of such ligands is of interest for applications in catalysis and materials science.

Synthesis and Characterization of Metal Complexes involving this compound

Although specific studies on metal complexes of this compound are not prevalent, the synthesis and characterization of complexes with analogous ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and other Schiff base ligands derived from anilines, have been extensively reported. nih.govevitachem.comresearchgate.net These studies provide a framework for the expected coordination behavior of this compound.

The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to promote the reaction. nih.gov For example, a Schiff base derived from 4-(thiophen-3-yl)aniline and o-vanillin has been used to form complexes with various metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). evitachem.com

The characterization of these complexes is crucial to determine their structure and properties. A combination of analytical techniques is typically employed:

FTIR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H (amine) and C-S (thiophene) bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry.

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.

Elemental Analysis: To confirm the stoichiometry of the complex.

The table below summarizes the characterization of metal complexes with an analogous ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which also contains nitrogen and sulfur donor atoms. nih.gov

| Metal Ion | Proposed Geometry | Key Characterization Findings | Reference |

|---|---|---|---|

| Ni(II) | Tetrahedral | The triazole ligand acts as a bidentate ligand, coordinating through the sulfur and amine groups. | nih.gov |

| Zn(II) | Tetrahedral | ||

| Cd(II) | Tetrahedral | ||

| Sn(II) | Tetrahedral | ||

| Cu(II) | Square Planar | Exhibits a square planar structure. |

Investigation of Metal-Ligand Bonding and Complex Geometry

The geometry of the resulting metal complex and the nature of the metal-ligand bond are determined by several factors, including the size and charge of the metal ion, the nature of the ligand, and the reaction conditions. In complexes with ligands similar to this compound, the ligand can coordinate to the metal center in different ways. For instance, the aniline nitrogen can act as a sigma-donor, and the thiophene sulfur can also participate in coordination.

Studies on metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have shown that the ligand acts as a bidentate donor, coordinating through the sulfur and one of the nitrogen atoms to form a five-membered chelate ring. nih.gov Depending on the metal ion, tetrahedral or square planar geometries have been proposed. nih.gov For gold nanoclusters stabilized by PNP ligands, where P is phosphorus and N is nitrogen, the electronic properties and catalytic activity are strongly influenced by the ligand shell. acs.org This highlights the importance of ligand design in tuning the properties of metal complexes. The steric and electronic effects of the methyl group in this compound would likely influence the stability and geometry of its metal complexes, potentially leading to novel catalytic or material properties.

Future Research Directions and Unexplored Avenues for 4 Methyl 3 Thiophen 3 Yl Aniline

Theoretical Predictions and Experimental Validation of Novel Derivatized Architectures

The foundation of innovation in materials science often begins with the computational design of new molecular structures. For 4-Methyl-3-(thiophen-3-yl)aniline, theoretical studies, such as those employing Density Functional Theory (DFT), can predict the electronic and optical properties of yet-to-be-synthesized derivatives. By modeling the effects of adding various functional groups to the aniline (B41778) or thiophene (B33073) moieties, researchers can identify derivatives with desirable characteristics, such as tailored band gaps or enhanced charge transport properties. For instance, theoretical investigations into co-oligomers of aniline and thiophene have shown that such systems can possess low band gaps and absorb light at longer wavelengths, suggesting their potential in conductive polymers.

Following theoretical predictions, the synthesis and experimental validation of these novel architectures would be a critical next step. The development of new synthetic methodologies, potentially leveraging advances in cross-coupling reactions, will be essential for accessing these designed molecules. researchgate.netthieme-connect.com Characterization of these new derivatives using techniques like NMR, FT-IR, and UV-visible spectroscopy will be crucial to confirm their structures and properties. nih.govrsc.org The interplay between theoretical prediction and experimental realization will be a powerful engine for discovering next-generation materials.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding and controlling chemical reactions at a molecular level is paramount for the efficient synthesis of complex molecules and polymers derived from this compound. Advanced spectroscopic techniques offer a window into these transformations as they occur. For example, in-situ Raman or Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the changes in vibrational modes, allowing for the tracking of reactant consumption and product formation. rsc.org

Recent studies have demonstrated the use of techniques like resonance-assisted infrared spectroscopy (RAIRS) to monitor the adsorption and reaction of aniline on surfaces, providing insights into catalytic processes. aip.org Similarly, in-situ NMR monitoring has been effectively used to observe the rapid conversion of catalyst resting states in coupling reactions involving aniline derivatives. acs.org Applying these advanced in-situ techniques to the polymerization or modification reactions of this compound could enable precise control over the reaction kinetics and product selectivity, leading to materials with highly defined structures and properties.

Exploration in Stimuli-Responsive Materials and Smart Systems

"Smart" materials that can change their properties in response to external stimuli are at the forefront of materials innovation. nih.gov The unique combination of aniline and thiophene in this compound makes it an attractive building block for such systems. Polymers incorporating this moiety could exhibit responsiveness to a variety of triggers, including pH, temperature, light, or electrical potential. nih.govrsc.org

For example, the aniline nitrogen can be protonated or deprotonated, leading to changes in the polymer's solubility, conformation, and electronic properties in response to pH variations. The thiophene ring, a well-known component of electroactive polymers, can undergo redox switching, making the material responsive to electrical stimuli. By strategically designing polymers and copolymers incorporating this compound, researchers could develop novel sensors, actuators, and drug delivery systems that respond to specific environmental cues. nih.govrsc.org

Integration into Hybrid Organic-Inorganic Material Systems

The interface between organic and inorganic materials offers a fertile ground for creating hybrid systems with synergistic properties. nih.gov this compound can serve as a versatile organic ligand for the construction of such materials. Its aniline and thiophene functionalities provide multiple coordination sites for binding to metal ions or inorganic clusters.

One promising area is the development of metal-organic frameworks (MOFs), where the tailored design of organic linkers can control the resulting material's properties for applications like gas sorption and catalysis. mdpi.com Another avenue is the creation of organic-inorganic hybrid coatings, where aniline-containing silanes have been shown to enhance corrosion resistance on metal substrates. researchgate.net Furthermore, the incorporation of aniline derivatives into semi-organic salts with inorganic acids has been explored for applications in nonlinear optics. rsc.org The integration of this compound into these hybrid systems could lead to new materials with advanced mechanical, optical, and electronic functionalities. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for 4-Methyl-3-(thiophen-3-yl)aniline, and how are reaction conditions optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions between aryl halides and thiophene derivatives. For example, 3-bromoaniline derivatives react with thiophen-3-ylboronic acids under Suzuki-Miyaura coupling conditions . Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., SPhos) .

- Solvent/base : Toluene or DMF with cesium carbonate to facilitate deprotonation .

- Temperature : Reactions often proceed at 100–120°C under inert atmospheres (N₂/Ar) to prevent oxidation .

Yields can be improved by slow addition of reagents (e.g., via syringe pump) and post-reaction purification via column chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to identify aromatic proton environments and substituent effects (e.g., methyl and thiophene ring protons) .

- Mass spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., m/z 203 for C₁₁H₁₁NS) .

- X-ray crystallography : SHELX software suite for solving crystal structures, particularly for resolving steric effects from the methyl-thiophene substitution .

Q. What are the key chemical reactions involving this compound in organic synthesis?

The compound participates in:

- Electrophilic substitution : The electron-rich aniline moiety undergoes nitration or halogenation at the para position .

- Oxidation : Controlled oxidation with KMnO₄ or CrO₃ yields quinone derivatives .

- Schiff base formation : Condensation with aldehydes (e.g., o-vanillin) generates imine-linked intermediates for coordination chemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations assess:

- Electron density distribution : The methyl group donates electrons, while the thiophene ring withdraws electrons, influencing regioselectivity in cross-coupling reactions .

- Transition-state energetics : Modeling Pd-catalyzed coupling steps identifies rate-limiting stages (e.g., oxidative addition of aryl halides) .

Validation involves comparing computed NMR chemical shifts/IR spectra with experimental data .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies (e.g., unexpected NOE effects or split peaks) require:

- Multi-technique validation : Pairing 2D NMR (COSY, HSQC) with X-ray crystallography to resolve conformational isomers .

- Isotopic labeling : Deuterated analogs clarify ambiguous proton assignments in crowded aromatic regions .

- Dynamic NMR studies : Variable-temperature experiments detect rotational barriers in hindered substituents .

Q. How does the substitution pattern of this compound influence its biological activity?

Structure-activity relationship (SAR) studies reveal:

- Thiophene positioning : The 3-thiophenyl group enhances π-π stacking with enzyme active sites (e.g., tyrosine kinases), while the methyl group modulates lipophilicity .

- Enzyme inhibition assays : Competitive binding experiments (IC₅₀ measurements) against targets like COX-2 or EGFR show micromolar potency .

Comparisons with analogs (e.g., 4-(thiophen-2-yl)aniline) highlight positional effects on bioactivity .

Q. What methodologies optimize the scalability of this compound synthesis for medicinal chemistry applications?

Scale-up challenges include:

- Catalyst loading reduction : Replacing Pd catalysts with cheaper alternatives (e.g., Ni-based systems) without compromising yield .

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic coupling steps .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures >98% purity .

Q. How can this compound serve as a precursor for functional materials?

Applications include:

- Conductive polymers : Electropolymerization with EDOT yields films with tunable bandgaps (1.5–2.2 eV) for organic electronics .

- Metal-organic frameworks (MOFs) : Coordination with Cu²⁺ or Zn²⁺ creates porous structures for gas storage (e.g., CO₂ adsorption at 298 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.